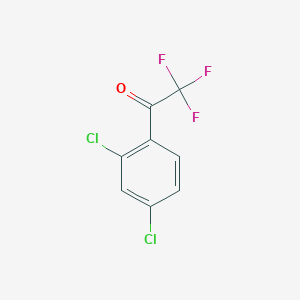

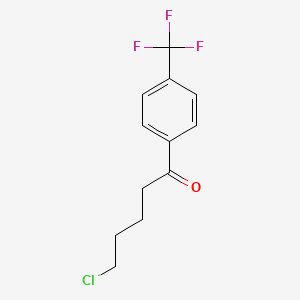

5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Electrochemical Reduction Studies

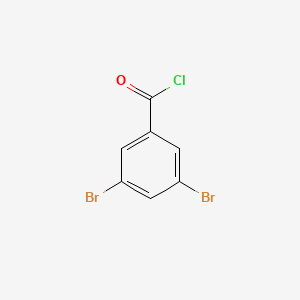

Studies on the electrochemical reduction of various dihalopentanes, including compounds structurally similar to 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane, revealed significant insights. For instance, the electrochemical reduction of 1,5-dibromo-, 1,5-diiodo-, 1-bromo-5-chloro-, and 1-chloro-5-iodopentane at carbon electrodes in dimethylformamide was carried out, yielding products like cyclopentane and n-pentane, among others (Pritts & Peters, 1994).

Homolytic Addition Studies

Research on the homolytic addition of thiophenol to compounds like trivinylmethane and 5-chloro-3-vinyl-1-pentene yielded interesting results. This study provided valuable insights into the formation of homoallylic radicals and their subsequent reactions (Vasil’eva, Fedin, & Freĭdlina, 1970).

Phosphocholine Conjugation

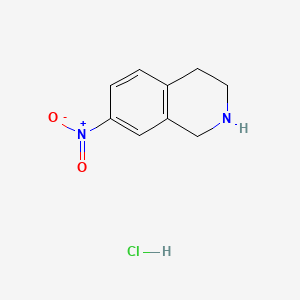

In medicinal chemistry, especially in the context of hepatitis C inhibitors, phosphocholine conjugation was observed with compounds featuring a bicyclo[1.1.1]pentane. This discovery highlighted an unexpected in vivo conjugation pathway, underscoring the complexity of xenobiotic metabolism (Zhuo et al., 2016).

Chlorous Acid Oxidation

The chlorous acid oxidation of trifluoromethylphenols, leading to compounds like 2-chloro-2-trifluoromethylcyclopentane-1,3-dione, is another significant area of research. This process involved the decarboxylation of a related compound, demonstrating complex chemical transformations (Blazejewski, Dorme, & Wakselman, 1987).

Solid State Structural Analysis

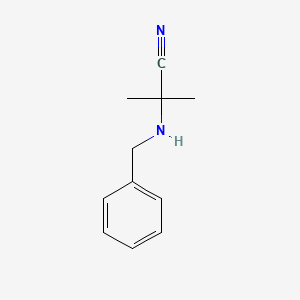

The solid-state structural analysis of new pentamidine analogs, including 1,5-bis[(4-cyanophenyl)-N-methylamino]pentane, using X-ray diffraction and NMR methods, provided insights into potential chemotherapeutic applications and the effects of polymorphism (Żabiński, Maciejewska, & Wolska, 2010).

Gas-Phase Reaction Kinetics

The study of the gas-phase reaction of OH radicals with 5-hydroxy-2-pentanone, an important product in the reaction of OH radicals with n-pentane, provided valuable information on reaction kinetics and product formation (Aschmann, Arey, & Atkinson, 2003).

Properties

IUPAC Name |

5-chloro-1-[4-(trifluoromethyl)phenyl]pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3O/c13-8-2-1-3-11(17)9-4-6-10(7-5-9)12(14,15)16/h4-7H,1-3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGVUMJAEIGGAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507607 |

Source

|

| Record name | 5-Chloro-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343968-74-1 |

Source

|

| Record name | 5-Chloro-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)amino]isonicotinic acid](/img/structure/B1315404.png)